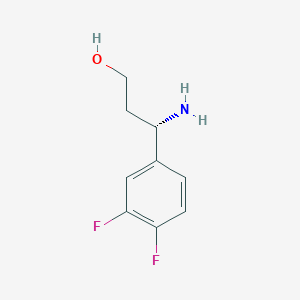

(3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol

Beschreibung

(3S)-3-Amino-3-(3,4-difluorophenyl)propan-1-ol (CAS: 1364867-97-9) is a chiral amino alcohol derivative with the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol . Its structure features a propan-1-ol backbone with a 3,4-difluorophenyl group and a primary amine at the stereogenic C3 position.

This compound is primarily investigated as a pharmaceutical intermediate, likely for synthesizing active pharmaceutical ingredients (APIs) targeting neurological or cardiovascular systems. Synthetic routes emphasize enantioselective methods to preserve the (3S) configuration, though specific protocols remain proprietary .

Eigenschaften

Molekularformel |

C9H11F2NO |

|---|---|

Molekulargewicht |

187.19 g/mol |

IUPAC-Name |

(3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11F2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |

InChI-Schlüssel |

DOOJIZUIYUOELY-VIFPVBQESA-N |

Isomerische SMILES |

C1=CC(=C(C=C1[C@H](CCO)N)F)F |

Kanonische SMILES |

C1=CC(=C(C=C1C(CCO)N)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and a suitable amino alcohol.

Reaction Conditions: The reaction conditions often involve the use of reducing agents and catalysts to facilitate the formation of the desired product. Common reagents include sodium borohydride (NaBH4) and palladium on carbon (Pd/C).

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Fluorine Substitution: The 3,4-difluorophenyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs like 2,2-dimethyl-3-(3-tolyl)propan-1-ol . Mono-fluorinated compounds (e.g., 4-fluorophenyl in ) exhibit intermediate polarity, influencing solubility and bioavailability .

Amino Group Variations: The primary amine in the target compound contrasts with methylamino () and dimethylaminopropyl () groups. These differences affect basicity and hydrogen-bonding capacity, which are critical for target engagement in drug candidates.

Applications: The target compound is tailored for pharmaceutical synthesis, whereas 2,2-dimethyl-3-(3-tolyl)propan-1-ol is optimized for fragrance stability . Thiophene-containing analogs () are linked to drospirenone/ethinyl estradiol formulations, suggesting roles as degradants or synthetic intermediates .

Biologische Aktivität

(3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol is a chiral compound notable for its unique structural features, including an amino group, a hydroxyl group, and a difluorophenyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

- Molecular Formula : C9H11F2NO

- Molecular Weight : 187.19 g/mol

- CAS Number : 612532-17-9

Mechanisms of Biological Activity

Research indicates that (3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol interacts with various biological macromolecules, influencing their activity through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to therapeutic effects in conditions where these enzymes are dysregulated.

- Receptor Binding : Its structural features facilitate binding to receptors, potentially modulating their activity and influencing signaling pathways.

Enzyme Interaction Studies

A series of studies have demonstrated the compound's ability to interact with enzymes involved in metabolic and signaling pathways. For instance:

| Enzyme | Activity | Reference |

|---|---|---|

| Pancreatic α-amylase | Significant inhibition observed | |

| Cyclooxygenase (COX) | Potential anti-inflammatory effects | |

| Dipeptidyl peptidase IV | Modulation of glucose metabolism |

These interactions suggest that (3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol could be beneficial in managing conditions such as diabetes and inflammation.

Case Studies

- Anti-inflammatory Activity : In vitro studies have indicated that the compound exhibits anti-inflammatory properties by inhibiting COX enzymes, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

- Diabetes Management : Research has shown that (3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol can enhance insulin sensitivity by modulating dipeptidyl peptidase IV activity, leading to improved glycemic control in diabetic models.

Applications in Drug Development

Due to its diverse biological activities, (3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol is being explored for various therapeutic applications:

- Anti-diabetic Agents : Its ability to influence glucose metabolism positions it as a candidate for developing new anti-diabetic medications.

- Pain Management : The compound's interaction with pain-related pathways may offer new avenues for analgesic drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.